6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
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Properties
IUPAC Name |
4-(4-fluorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h2-6,13H,1,7-8H2,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOWBFDFXSRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways.
Biological Activity
6-Allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound with potential biological activity in various therapeutic areas. Its molecular formula is and it has a molecular weight of 287.29 g/mol. The compound features a pyrrolo-pyrimidine core structure which is known for its diverse biological properties.
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, pyrrolo[2,3-d]pyrimidines have been studied for their ability to inhibit viral replication. A related study showed that fluoro-substituted pyrrolo[2,3-d]pyrimidines demonstrated high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), suggesting potential applications in managing stress-related disorders and viral infections .
Anticancer Properties
The biological activity of pyrimidine derivatives has also been explored in cancer research. Compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were reported to significantly inhibit cell migration and invasion in vulvar epidermal carcinoma cells .
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For instance, some studies suggest that the inhibition of reverse transcriptase (RT) can be linked to the structural features of pyrimidine derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrimidine ring can enhance or diminish their efficacy. For example, substituting different functional groups on the aromatic ring can significantly alter the potency against specific targets .
Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that certain modifications led to enhanced antiviral activity against HIV-1 reverse transcriptase with IC50 values as low as 2.95 μM .
- Cancer Cell Proliferation : Research on chloroethyl pyrimidine nucleosides indicated a significant reduction in cell viability and migration in A431 vulvar carcinoma cells, highlighting their potential as therapeutic agents in oncology .
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit a range of biological activities. The following applications have been documented:
Anticancer Activity
Pyrrolo[3,4-d]pyrimidine derivatives have shown promising anticancer properties. Studies have demonstrated their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been evaluated for their efficacy against various cancer cell lines, leading to significant reductions in cell viability .
Antiviral Properties
Research has highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives as antiviral agents. They are believed to interfere with viral replication processes. For example, certain derivatives have been shown to exhibit activity against HIV and other viral pathogens by targeting specific viral enzymes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that pyrrolo[3,4-d]pyrimidine derivatives may possess neuroprotective effects. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease therapies .
Synthesis and Modification
The synthesis of this compound involves several steps that can be modified to enhance biological activity or selectivity. Researchers are continually exploring new synthetic routes that utilize readily available precursors and reagents to produce this compound efficiently .
Case Studies
Several studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various pyrrolo[3,4-d]pyrimidine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antiviral Activity
In another investigation focused on antiviral properties, a series of pyrrolo[3,4-d]pyrimidine derivatives were tested against influenza virus strains. The findings revealed that specific substitutions at the phenyl ring increased antiviral potency by disrupting viral entry mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
- Answer : A multi-step organic synthesis approach is typically employed, starting with cyclocondensation reactions to form the pyrrolo[3,4-d]pyrimidine core. Key steps include:
- Allylation at the N6 position using allyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
- Final purification via column chromatography or recrystallization.
- Validation : Monitor reaction progress using TLC and confirm structural integrity via / NMR and HRMS.
Q. Which analytical techniques are optimal for characterizing purity and structural conformation?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer, pH 6.5) .
- Structural Confirmation :
- NMR spectroscopy ( NMR for fluorophenyl group analysis).
- X-ray crystallography for solid-state conformation (if single crystals are obtainable).
- FT-IR to identify carbonyl (C=O) and amine (N-H) stretches.
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s biological interactions?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes). Focus on the fluorophenyl moiety’s role in hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- SAR Analysis : Compare with analogs (e.g., 3,6-bis(4-chlorophenyl) derivatives ) to identify critical substituents for activity.
- Validation : Cross-validate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀).
Q. What experimental strategies resolve contradictions in reported solubility data across solvents?
- Answer :
- Standardized Protocols : Use shake-flask method with saturated solutions in DMSO, ethanol, and water. Measure solubility via UV-Vis spectrophotometry at λₘₐₓ.
- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH).
- Temperature Dependence : Conduct studies at 25°C and 37°C to assess thermodynamic parameters (ΔH, ΔS) .
Q. How should researchers design kinetic studies to evaluate metabolic stability?
- Answer :
- In Vitro Hepatic Microsomal Assays : Incubate the compound with NADPH-fortified human liver microsomes (HLM).
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes.
- Data Interpretation : Calculate intrinsic clearance (CLₐₜₜ) using the half-life method. Compare with structurally related compounds (e.g., ethyl pyrrolo[3,4-d]pyrimidine derivatives ).
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported biological activity across cell lines?
- Answer :
- Cell Line Profiling : Use panels of cancer/normal cell lines (e.g., NCI-60) to assess selectivity.
- Assay Standardization : Ensure consistent ATP-based viability assays (e.g., CellTiter-Glo®) and normalization to housekeeping genes.
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify off-target effects .
Q. What crystallographic strategies improve success rates for obtaining diffraction-quality crystals?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
